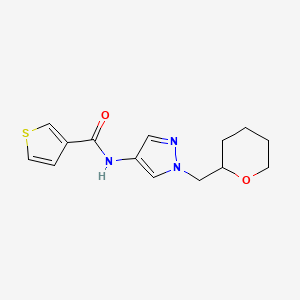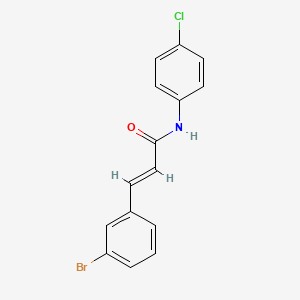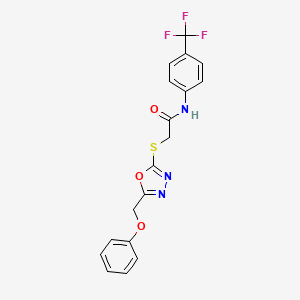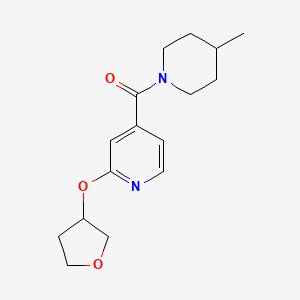![molecular formula C16H20ClN3O2 B2717130 N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2200428-97-1](/img/structure/B2717130.png)
N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a 2-chlorophenyl group and an amide linkage to a prop-2-enamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-chlorophenylamine with ethylene diamine under controlled conditions.
Acylation: The piperazine intermediate is then acylated using acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
- N-[3-[4-(2-Bromophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
- N-[3-[4-(2-Methylphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
Uniqueness
N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it distinct from its analogs.
Propriétés
IUPAC Name |
N-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-2-15(21)18-8-7-16(22)20-11-9-19(10-12-20)14-6-4-3-5-13(14)17/h2-6H,1,7-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPJSUYAFCYOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717050.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2717051.png)


![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2717057.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717063.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2717065.png)

![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2717067.png)


![8-fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2717070.png)
